Phenyl(1-phenyl-1H-pyrazol-3-yl)methanone
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Overview
Description
Phenyl(1-phenyl-1H-pyrazol-3-yl)methanone is a heterocyclic compound that features a pyrazole ring substituted with phenyl groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The pyrazole ring is a five-membered ring containing two nitrogen atoms, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(1-phenyl-1H-pyrazol-3-yl)methanone typically involves the reaction of acetophenone with phenylhydrazine. This reaction proceeds through a condensation step followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Phenyl(1-phenyl-1H-pyrazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce alcohol derivatives .
Scientific Research Applications
Phenyl(1-phenyl-1H-pyrazol-3-yl)methanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Phenyl(1-phenyl-1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-Phenyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
Phenyl(1-phenyl-1H-pyrazol-4-yl)methanone: A positional isomer with the carbonyl group at a different position on the pyrazole ring.
3-Phenyl-1H-pyrazole: Another pyrazole derivative with a phenyl group at the 3-position.
Uniqueness: Phenyl(1-phenyl-1H-pyrazol-3-yl)methanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the carbonyl group at the 3-position of the pyrazole ring distinguishes it from other similar compounds and can lead to different interactions with molecular targets .
Properties
CAS No. |
135659-90-4 |
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Molecular Formula |
C16H12N2O |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
phenyl-(1-phenylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C16H12N2O/c19-16(13-7-3-1-4-8-13)15-11-12-18(17-15)14-9-5-2-6-10-14/h1-12H |
InChI Key |
QPVMIWVVFJEJCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NN(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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